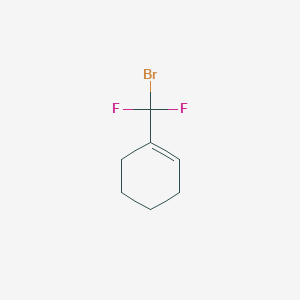

1-(Bromodifluoromethyl)cyclohex-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[bromo(difluoro)methyl]cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrF2/c8-7(9,10)6-4-2-1-3-5-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIZWHYAFYTIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371248 | |

| Record name | 1-(Bromodifluoromethyl)cyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117711-60-1 | |

| Record name | 1-(Bromodifluoromethyl)cyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance and Research Landscape of Fluorinated Cyclohexene Derivatives

Importance of Fluorinated Organic Molecules in Chemical Sciences

The introduction of fluorine into organic molecules exerts a profound influence on their physical, chemical, and biological properties, making organofluorine compounds indispensable across a vast spectrum of scientific disciplines. numberanalytics.com The unique characteristics of the carbon-fluorine (C-F) bond, renowned for being one of the strongest in organic chemistry, imparts exceptional thermal and metabolic stability to fluorinated molecules. wikipedia.orgchimia.ch This stability is a cornerstone of their widespread application, from robust fluoropolymers like Teflon to life-saving pharmaceuticals. wikipedia.orgworktribe.com

In medicinal chemistry, the strategic incorporation of fluorine can dramatically enhance a drug's efficacy. chimia.chresearchgate.net Fluorine atoms or fluorine-containing groups can modulate a molecule's lipophilicity, bioavailability, and binding affinity to biological targets. chimia.chnumberanalytics.com It is estimated that approximately 20% of all pharmaceuticals and over 30% of agrochemicals contain fluorine, a testament to its transformative impact on the life sciences. chimia.chresearchgate.net Prominent examples include the antidepressant Fluoxetine (Prozac®) and the cholesterol-lowering drug Atorvastatin (Lipitor®). numberanalytics.com

Beyond the life sciences, fluorinated compounds are integral to materials science. researchgate.netmst.edu Their applications range from high-performance polymers and liquid crystals to surfactants and refrigerants. wikipedia.orgresearchgate.net The distinct properties conferred by fluorine, such as hydrophobicity and high thermal resistance, are leveraged in the development of advanced materials with tailored functionalities. numberanalytics.comresearchgate.net

The growing importance of organofluorine chemistry is underscored by the continuous development of novel fluorination methodologies, enabling the synthesis of increasingly complex and precisely functionalized molecules. mst.edu

Strategic Value of Bromodifluoromethylated Compounds as Synthetic Intermediates

Bromodifluoromethylated compounds have emerged as highly valuable and versatile building blocks in modern organic synthesis, primarily serving as precursors to the difluoromethyl (CF2H) and difluoromethylene (:CF2) groups. researchgate.netcas.cn The difluoromethyl group, in particular, is of significant interest in medicinal chemistry as it can act as a bioisostere for hydroxyl or thiol groups, potentially improving a drug candidate's metabolic stability and membrane permeability. rsc.orgrsc.org

The bromine atom in bromodifluoromethylated compounds provides a reactive handle for a variety of chemical transformations. These compounds can readily generate difluorocarbene (:CF2), a highly reactive intermediate that can participate in cycloaddition reactions with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. researchgate.netresearchgate.net Additionally, they can serve as a source of the difluoromethyl radical (•CF2H), which can be utilized in various radical-mediated reactions to introduce the CF2H moiety. rsc.org

The utility of bromodifluoromethylated reagents is exemplified by compounds such as bromodifluoroacetate and (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br), which are widely employed for the introduction of the difluoromethyl group into a diverse range of organic molecules. researchgate.netcas.cn The development of new reagents and synthetic methods involving bromodifluoromethylated intermediates continues to be an active area of research, driven by the increasing demand for novel fluorinated compounds in various fields. researchgate.net

Position of 1-(Bromodifluoromethyl)cyclohex-1-ene within Contemporary Fluorine Chemistry Research

This compound holds a specific and strategic position within the broader landscape of fluorine chemistry. This compound serves as a valuable synthetic intermediate, combining the reactivity of a vinyl bromide with the unique properties of the bromodifluoromethyl group. Its structure allows for a range of chemical manipulations, making it a target for the synthesis of more complex fluorinated cyclohexene (B86901) and cyclohexane (B81311) derivatives.

Research involving this compound and its analogs often focuses on leveraging the dual reactivity of the double bond and the C-Br bond of the bromodifluoromethyl group. For instance, the double bond can undergo various addition reactions, while the bromodifluoromethyl group can be transformed to introduce other functionalities or to generate difluorocarbene. ucf.edu

The synthesis of this compound itself presents interesting challenges and opportunities in the development of selective fluorination and functionalization methods. The specific placement of the bromodifluoromethyl group on the cyclohexene ring makes it a key precursor for investigating the synthesis and reactivity of fluorinated six-membered rings, which are important structural motifs in many biologically active molecules.

The properties and reactivity of this compound can be better understood through a comparative analysis with its trifluoromethylated (CF3) and difluoromethylated (CF2H) analogues.

| Feature | Trifluoromethyl (CF3) Group | Difluoromethyl (CF2H) Group | Bromodifluoromethyl (CBrF2) Group |

| Electronic Effect | Strongly electron-withdrawing | Electron-withdrawing | Strongly electron-withdrawing |

| Steric Hindrance | Larger than H, similar to isopropyl | Smaller than CF3 | Larger than CF2H and CF3 |

| Lipophilicity | Significantly increases | Moderately increases | Significantly increases |

| Hydrogen Bond Donor | No | Yes | No |

| Reactivity | Generally stable, C-F bonds are inert | C-H bond can be functionalized | C-Br bond is reactive, can be cleaved |

| Synthetic Utility | Introduced via trifluoromethylating agents | Introduced via difluoromethylating agents | Precursor for CF2 group or can be reduced to CF2H |

The trifluoromethyl group is known for its high stability and strong electron-withdrawing nature, which can significantly impact the acidity of neighboring protons and the reactivity of functional groups. nih.govnih.gov Trifluoromethylated compounds are often more lipophilic than their non-fluorinated counterparts. numberanalytics.com

The difluoromethyl group, while also electron-withdrawing, possesses a C-H bond that can act as a hydrogen bond donor and can be functionalized, offering additional synthetic possibilities. rsc.orgacs.org This group is often considered a bioisostere of a hydroxyl group. rsc.org

The bromodifluoromethyl group in this compound provides a unique combination of properties. It is strongly electron-withdrawing and increases lipophilicity, similar to the trifluoromethyl group. However, the presence of the bromine atom introduces a site of reactivity, allowing for transformations such as reduction to the difluoromethyl group, or elimination to form a difluoromethylene species. rsc.org This makes this compound a more versatile synthetic intermediate compared to its trifluoromethylated or difluoromethylated analogues.

The cyclohexene scaffold is a fundamental structural motif in organic chemistry, found in a wide array of natural products, pharmaceuticals, and materials. chemicalbook.comresearchgate.net Its conformational properties, which are well-defined and predictable, make it an excellent platform for studying the influence of substituents on reactivity and biological activity.

The introduction of fluorine atoms or fluorinated groups onto a cyclohexene ring can have a profound impact on its conformation and reactivity. st-andrews.ac.uk The stereoelectronic effects of fluorine can influence the stability of different conformers and the stereochemical outcome of reactions. For example, the gauche effect between adjacent fluorine atoms or between a fluorine atom and another electronegative substituent can favor specific conformations. st-andrews.ac.uk

Research into fluorinated cyclohexene derivatives is also driven by the desire to create novel molecules with unique biological properties. The rigid framework of the cyclohexene ring allows for the precise spatial arrangement of functional groups, which is crucial for molecular recognition and binding to biological targets. By incorporating fluorine, chemists can fine-tune the electronic and steric properties of these molecules to optimize their biological activity. chimia.ch

Furthermore, the synthesis of highly substituted and stereochemically complex fluorinated cyclohexanes, often derived from cyclohexene precursors, is an active area of research. These "Janus" face cyclohexanes, with one face populated by fluorine atoms and the other by hydrogen atoms, exhibit unique polarity and have potential applications in materials science. st-andrews.ac.ukchemistryworld.com

An in-depth analysis of the synthetic routes for this compound and associated fluorinated cyclohexenes reveals sophisticated chemical strategies. These methodologies primarily focus on the direct introduction of the bromodifluoromethyl group onto an alkene scaffold.

Chemical Reactivity and Transformation Pathways of 1 Bromodifluoromethyl Cyclohex 1 Ene

Derivatization and Functionalization of the Bromodifluoromethyl Group

The bromodifluoromethyl (-CF2Br) group is a key functional handle that allows for numerous transformations to generate other valuable fluorine-containing moieties. Its reactivity is centered around the carbon-bromine bond, which can be cleaved through reductive, eliminative, or radical pathways.

The bromodifluoromethyl group can be converted to a difluoromethyl (-CF2H) group through reductive debromination. This transformation is significant as the difluoromethyl group is a widely recognized bioisostere for hydroxyl, thiol, or amine functionalities in medicinal chemistry. The reduction can be achieved using various reagents capable of donating a hydride or through catalytic hydrogenation.

For instance, metal hydrides such as tributyltin hydride (Bu3SnH) or silanes in the presence of a radical initiator are effective for this type of transformation. Catalytic hydrogenation, similar to the reduction of gem-difluoroalkenes to difluoromethyl compounds, can also be employed, often utilizing palladium or platinum-based catalysts under a hydrogen atmosphere. nih.gov The general scheme for this reduction is as follows:

Starting Material: 1-(Bromodifluoromethyl)cyclohex-1-ene

Reagent: Reducing agent (e.g., Bu3SnH, silanes, or H2/Catalyst)

Product: 1-(Difluoromethyl)cyclohex-1-ene

Key Transformation: C-Br bond cleavage and C-H bond formation.

The resulting 1-(difluoromethyl)cyclohex-1-ene is a valuable building block for introducing the difluoromethyl group into more complex molecular architectures.

| Reagent System | Typical Conditions | Product |

|---|---|---|

| Tributyltin Hydride (Bu3SnH) / AIBN | Inert solvent (e.g., toluene), thermal initiation (80-110 °C) | 1-(Difluoromethyl)cyclohex-1-ene |

| H₂, Palladium on Carbon (Pd/C) | Pressurized H₂ atmosphere, solvent (e.g., ethanol, ethyl acetate) | 1-(Difluoromethyl)cyclohex-1-ene |

Treatment of this compound with a suitable base can induce an elimination reaction, specifically dehydrobromination, to form a gem-difluoroalkene. This reaction proceeds via an E1cB-like mechanism, where a proton is abstracted from a carbon adjacent to the electron-withdrawing difluoromethyl group, followed by the loss of the bromide leaving group. libretexts.orgopenstax.orgutdallas.edu The resulting product is 1-(1,1-difluoroprop-1-en-2-yl)cyclopent-1-ene, a conjugated diene system containing a difluoromethylene group.

gem-Difluoroalkenes are versatile synthetic intermediates, known for their unique chemical reactivity as electrophiles and their ability to act as mimics for carbonyl or amide groups in biologically active molecules. nih.gov The formation of these structures from bromodifluoromethyl precursors is a common strategy in organofluorine chemistry. researchgate.netresearchgate.net The reaction is typically promoted by strong, non-nucleophilic bases to favor elimination over substitution. libretexts.orgucalgary.ca

| Base | Solvent | Product | Mechanism Type |

|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (B95107) (THF) | 1-(1,1-difluoroprop-1-en-2-yl)cyclopent-1-ene | E1cB-like |

| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | 1-(1,1-difluoroprop-1-en-2-yl)cyclopent-1-ene | E1cB-like |

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, enabling its participation in radical-mediated reactions. For instance, in the presence of a radical initiator, it can undergo addition to alkenes or alkynes, forming new carbon-carbon bonds. masterorganicchemistry.com This process typically involves the formation of a difluoromethylcyclohexenyl radical, which then adds across a multiple bond.

Furthermore, the compound is a suitable substrate for transition metal-catalyzed cross-coupling reactions. youtube.com Palladium-catalyzed reactions, such as Suzuki, Stille, or Negishi couplings, can be used to form a new carbon-carbon bond at the position of the bromine atom. researchgate.netnih.govsemanticscholar.org These reactions involve the oxidative addition of the C-Br bond to a low-valent metal catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product. nih.gov This allows for the introduction of a wide variety of aryl, vinyl, or alkyl groups, generating complex difluoromethylated cyclohexene (B86901) derivatives. nih.gov

Reactions Involving the Cyclohexene Moiety

The carbon-carbon double bond of the cyclohexene ring is a site of high electron density, making it susceptible to attack by electrophiles. It can also undergo reduction to the corresponding saturated cyclohexane (B81311) ring.

The double bond of this compound readily undergoes electrophilic addition reactions. chemguide.co.uk Reagents such as hydrogen halides (HX), halogens (X2), and water (in the presence of an acid catalyst) can add across the double bond. pressbooks.pubchemguide.co.ukyoutube.com The regioselectivity of these additions is governed by the stability of the intermediate carbocation, following Markovnikov's rule. ucr.edu The electron-withdrawing nature of the bromodifluoromethyl group will influence the stability of the carbocation, directing the incoming nucleophile.

For example, the addition of HBr would proceed via protonation of the double bond to form the more stable carbocation, followed by attack of the bromide ion. pressbooks.pubucr.edu Similarly, bromination (addition of Br2) typically proceeds through a bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond. chemguide.co.uklibretexts.org

| Reagent | Conditions | Major Product |

|---|---|---|

| HBr | Inert solvent | 1-Bromo-1-(bromodifluoromethyl)cyclohexane |

| Br₂ | CH₂Cl₂ or CCl₄ | trans-1,2-Dibromo-1-(bromodifluoromethyl)cyclohexane |

| H₂O / H₂SO₄ | Aqueous acid | 1-(Bromodifluoromethyl)cyclohexan-1-ol |

The double bond of the cyclohexene ring can be reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under an atmosphere of hydrogen gas. The hydrogenation converts the cyclohexene ring to a cyclohexane ring, yielding 1-(bromodifluoromethyl)cyclohexane.

This transformation is useful for accessing saturated fluorinated cyclohexane derivatives. The reaction conditions, such as pressure, temperature, and choice of catalyst, can be optimized to achieve high yields and selectivity. pku.edu.cnresearchgate.net It is important to note that under certain harsh hydrogenation conditions, the bromodifluoromethyl group might also undergo reduction, as discussed in section 3.1.1. Therefore, selective hydrogenation of the double bond requires careful control of the reaction parameters.

Ene Reactions and Related Pericyclic Transformations (General Context)

Extensive literature searches did not yield specific information regarding the participation of this compound in ene reactions or other pericyclic transformations. The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). researchgate.netnih.gov This process results in the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift. researchgate.net Generally, these reactions require either thermal conditions or Lewis acid catalysis to proceed. researchgate.net

Pericyclic reactions, as a broader class, are defined by a concerted mechanism with a cyclic transition state. msu.edu They are stereospecific and are governed by the rules of orbital symmetry, as described by Woodward and Hoffmann. msu.edu This class of reactions includes cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, in addition to ene reactions. msu.edu

While the general principles of these transformations are well-established, no documented examples specifically involving this compound could be located in the available scientific literature. Research into the reactivity of fluorinated alkenes often focuses on other types of transformations, such as radical additions or reactions involving strong bases. acs.orgrsc.org The electronic and steric effects of the bromodifluoromethyl group on the cyclohexene ring would be expected to influence its reactivity in pericyclic reactions, but without experimental or theoretical data, any discussion remains speculative.

Mechanistic Investigations of Reactions Involving 1 Bromodifluoromethyl Cyclohex 1 Ene Formation and Transformation

Radical Reaction Mechanisms

Visible light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling a variety of difluoroalkylation reactions. nih.gov The mechanisms underlying these transformations typically involve the generation of highly reactive radical species from precursors like bromodifluoromethylated compounds.

The initiation of radical reactions involving bromodifluoromethyl compounds is frequently achieved through a Single Electron Transfer (SET) process. youtube.comresearchgate.net In a typical photoredox-catalyzed scenario, a photocatalyst (PC), such as a ruthenium or iridium complex, absorbs visible light to reach an excited state (PC*). nih.govnih.gov This excited state is a potent single-electron donor (reductant).

The excited photocatalyst can then transfer an electron to a suitable acceptor, such as a bromodifluoromethyl precursor. This reductive quenching of the photocatalyst initiates the key bond-cleavage event. The transfer of an electron to the C-Br bond of the bromodifluoromethyl moiety leads to the formation of a radical anion, which rapidly fragments, cleaving the carbon-bromine bond to release a bromide anion and the desired difluoromethyl-containing radical. rsc.orgnih.gov

General SET Process for Radical Generation:

Photoexcitation: PC + hν → PC*

Single Electron Transfer (Reductive Quenching): PC* + R-CF₂Br → [R-CF₂Br]•⁻ + PC⁺

Fragmentation: [R-CF₂Br]•⁻ → R-CF₂• + Br⁻

This SET mechanism provides a mild and efficient alternative to traditional methods of radical generation that often require harsh reagents or high temperatures. nih.govsemanticscholar.org

The bromodifluoromethyl radical (•CF₂Br) is a key intermediate in many of these transformations. Its properties have been investigated using techniques such as pulse radiolysis. Studies have determined its absorption maximum (λₘₐₓ) to be at 247 nm. iaea.org

The reactivity of the •CF₂Br radical is characterized by its participation in several fundamental reaction types:

Addition to Alkenes: The radical can add across carbon-carbon double bonds. For instance, in reactions with unactivated alkenes, the •CF₂Br radical adds to form a new carbon-centered radical intermediate, which can then undergo further transformations. figshare.com

Reaction with Oxygen: The •CF₂Br radical reacts with molecular oxygen at a diffusion-controlled rate (k = 1.9 ± 0.5 x 10⁹ M⁻¹s⁻¹) to form the corresponding peroxyl radical (CF₂BrO₂•). iaea.org

Dimerization: Two •CF₂Br radicals can combine in a self-termination reaction to form C₂F₄Br₂. iaea.org

The kinetic parameters for some of these reactions provide insight into the radical's stability and preferred reaction pathways.

| Reaction | Rate Constant (k) | Reference |

| eₐq⁻ + CF₂Br₂ | 1.35 ± 0.2 x 10¹⁰ M⁻¹s⁻¹ | iaea.org |

| •CF₂Br + •CF₂Br | 1.4 ± 0.4 x 10⁹ M⁻¹s⁻¹ | iaea.org |

| •CF₂Br + O₂ | 1.9 ± 0.5 x 10⁹ M⁻¹s⁻¹ | iaea.org |

This interactive table summarizes key kinetic data for reactions involving the CF₂Br radical.

Once a difluoromethyl radical adds to an alkene, such as a cyclohexene (B86901) precursor, a new carbon-centered radical intermediate is formed. mdpi.com The fate of this intermediate is critical in determining the final product structure and is influenced by the reaction conditions and the presence of other reagents. nih.govnih.gov

Several pathways are available to this intermediate:

Oxidation: The photocatalyst, having been oxidized in the initial SET step (PC⁺), can act as an oxidant. It can accept an electron from the carbon-centered radical intermediate, generating a carbocation. This carbocation can then be trapped by nucleophiles or undergo elimination to form a double bond. nih.govmdpi.com

Reduction: In some catalytic cycles, the intermediate radical can be reduced to a carbanion, which is then protonated to yield the final product.

Radical-Radical Coupling: The intermediate can couple with another radical species present in the reaction mixture.

Atom Transfer Radical Addition (ATRA): The intermediate can abstract an atom (e.g., a halogen) from another molecule, propagating a radical chain reaction. nih.gov

Cyclization: If the substrate contains another unsaturated moiety, the radical intermediate can undergo intramolecular cyclization, leading to the formation of more complex cyclic or polycyclic structures. rsc.orgnih.gov

Hydrogen abstraction and dimerization are common pathways in radical chemistry that can either be productive steps or lead to side products. aklectures.com

Hydrogen Abstraction: A radical intermediate can abstract a hydrogen atom from a suitable donor in the reaction mixture, such as the solvent or an additive. rutgers.eduwikipedia.org This process, known as Hydrogen Atom Transfer (HAT), terminates the radical chain and results in a hydro-difluoromethylated product. science.govnih.gov The propensity for hydrogen abstraction depends on the C-H bond dissociation energy of the donor and the stability of the radical. libretexts.org For example, solvents like tetrahydrofuran (B95107) (THF) can serve as hydrogen atom donors. figshare.com

Dimerization: Dimerization occurs when two radical intermediates combine to form a new covalent bond. aklectures.com This is typically a termination step and is more likely to occur at high radical concentrations. In the context of reactions involving 1-(bromodifluoromethyl)cyclohex-1-ene, this could involve the coupling of two cyclohexenyl radical intermediates or their precursors.

Catalytic Cycle Elucidation

The efficiency and selectivity of reactions involving this compound are often dictated by the intricacies of the catalytic cycle, particularly in photoredox-mediated processes.

Photoredox catalysts are central to initiating the radical processes described above. nih.gov Transition metal complexes (e.g., of Iridium and Ruthenium) and organic dyes are commonly used. mdpi.com

Key Functions of Photoredox Catalysts:

Light Absorption: They absorb photons from the visible light spectrum, transitioning to a long-lived, electronically excited state. nih.gov

Electron Transfer: The excited state catalyst (*PC) is both a stronger oxidant and a stronger reductant than its ground state. It can engage in either oxidative or reductive quenching. nih.gov

Reductive Quenching Cycle: *PC + Electron Donor → PC•⁻ → PC + e⁻ → Electron Acceptor•⁻

Oxidative Quenching Cycle: *PC + Electron Acceptor → PC•⁺ → PC - e⁻ → Electron Donor•⁺

In the formation of difluoromethyl radicals from bromodifluoromethyl precursors, a reductive quenching cycle is often proposed, where the excited photocatalyst donates an electron to the C-Br bond. nih.gov The resulting oxidized photocatalyst (PC⁺) must then be reduced back to its ground state to complete the catalytic cycle. This can occur, for example, by oxidizing the carbon-centered radical intermediate formed after the addition of the initial radical to an alkene. mdpi.com

Co-catalysts can play a crucial role in these cycles. For instance, a copper catalyst might be used in conjunction with a ruthenium photocatalyst. The copper species can engage in its own catalytic cycle, interacting with intermediates and facilitating specific bond-forming steps that are inaccessible to the photocatalyst alone. nih.gov

Mechanisms of Transition Metal Catalysis (e.g., Copper, Nickel, Zinc)

The transformation of this compound is frequently accomplished through transition metal catalysis, which offers diverse reaction pathways depending on the metal, ligands, and reaction conditions. The mechanisms for copper, nickel, and zinc catalysis exhibit distinct features, ranging from two-electron redox cycles to single-electron transfer (SET) radical pathways.

Copper Catalysis

Copper-catalyzed reactions involving bromodifluoromethylated compounds are versatile, and their mechanisms often involve the generation of a key difluoromethylcopper(I) intermediate or proceed through radical pathways. nih.govresearchgate.net One plausible mechanism begins with a single electron transfer (SET) from a copper(I) species to the C-Br bond of this compound. This generates a difluoromethyl radical centered on the cyclohexene scaffold and a copper(II) species. researchgate.netmdpi.com This radical can then participate in subsequent bond-forming events.

Alternatively, an oxidative addition/reductive elimination pathway may be operative. beilstein-journals.org In this scenario, a copper(I) complex undergoes oxidative addition into the C-Br bond to form a transient copper(III) intermediate. This high-valent copper species can then undergo reductive elimination to form the desired product and regenerate the active copper(I) catalyst. beilstein-journals.org In some systems, a difluoromethylcuprate species, such as [Cu(CF2R)2]-, may form and act as a stable reservoir for the active, neutral Cu(CF2R) species, which is the primary reactant in the catalytic cycle. researchgate.net

A proposed catalytic cycle for a copper-catalyzed difluoromethylation is outlined below:

Formation of Active Species: A Cu(I) complex is generated in situ.

Radical Generation (SET Pathway): The Cu(I) complex transfers a single electron to this compound, cleaving the C-Br bond to form a cyclohexenyl-CF2• radical and a Cu(II)-Br species. researchgate.net

Product Formation: The radical intermediate is trapped by another reactant in the system.

Catalyst Regeneration: The Cu(II) species is reduced back to Cu(I) to complete the cycle.

Nickel Catalysis

Nickel catalysis is particularly effective for cross-coupling reactions due to its ability to access multiple oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III). squarespace.comdntb.gov.ua For substrates like this compound, two primary mechanistic cycles are generally considered: a Ni(0)/Ni(II) cycle and a radical-based Ni(I)/Ni(III) cycle.

The classical Ni(0)/Ni(II) mechanism involves:

Oxidative Addition: A coordinatively unsaturated Ni(0) complex, typically stabilized by phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, undergoes oxidative addition into the C-Br bond of the substrate to form a Ni(II) intermediate.

Transmetalation: In cross-coupling reactions (e.g., Negishi coupling), an organometallic reagent (like an organozinc compound) transfers its organic group to the nickel center, displacing the bromide and forming a diorganonickel(II) complex. nih.gov

Reductive Elimination: The two organic fragments on the nickel center couple, releasing the final product and regenerating the active Ni(0) catalyst. nih.gov

However, a large number of nickel-catalyzed reactions, especially with alkyl halides, are now understood to proceed via radical pathways involving Ni(I) and Ni(III) intermediates. squarespace.com This mechanism is often initiated by the formation of a Ni(I) species. The cycle is proposed as follows:

Radical Formation: A Ni(I) complex activates the C-Br bond of this compound via single-electron transfer or halogen atom abstraction to generate a cyclohexenyl-CF2• radical and a Ni(II) complex. squarespace.com

Radical Combination: The organic radical combines with a separate Ni(II) species (formed, for example, from oxidative addition of the coupling partner to a Ni(0) species) to form a high-valent Ni(III) intermediate. squarespace.com

Reductive Elimination: This Ni(III) complex undergoes rapid reductive elimination to yield the cross-coupled product and a Ni(I) species, which re-enters the catalytic cycle. squarespace.com

Zinc Catalysis

While zinc can act as a catalyst in some transformations, in the context of reactions with this compound, it more commonly functions as a stoichiometric reductant or as a component of an organometallic reagent. nih.gov

As a Reductant: In nickel-catalyzed reductive cross-coupling reactions, zinc powder is often used to reduce the Ni(II) precatalyst to the active Ni(0) state and to maintain the catalytic cycle. nih.govrsc.org

In Organometallic Reagents: Zinc is a key component of organozinc reagents used in Negishi cross-coupling reactions. nih.gov In a hypothetical Negishi coupling with this compound, the organozinc nucleophile (R-ZnX) would transfer its organic group (R) to the nickel center during the transmetalation step of the Ni(0)/Ni(II) cycle.

Stereochemical and Regiochemical Control in Reactions

Controlling the stereochemistry and regiochemistry of reactions involving this compound is critical for synthesizing specific target molecules. The substitution pattern of the substrate, with a reactive C-Br bond adjacent to a double bond, presents multiple sites for potential reactions. The choice of transition metal catalyst and ligands is paramount in dictating the outcome.

Stereochemical Control

Stereochemical control often pertains to preserving the geometry of the double bond or creating new stereocenters with high fidelity. In many transition metal-catalyzed processes, key steps such as reductive elimination are stereoretentive. For instance, in copper- or nickel-catalyzed cross-coupling reactions, if the mechanism does not involve long-lived, freely rotating radical intermediates, the stereochemistry of the starting material can be preserved in the product. researchgate.net

Studies on related systems have shown that the copper-mediated difluoromethylation of a Z-alkenyl iodide proceeds with complete retention of the olefin geometry, which argues against the formation of an intermediate vinyl radical that could lead to E/Z isomerization. researchgate.net Similarly, certain nickel-catalyzed cycloadditions have been demonstrated to occur with complete retention of stereochemistry, suggesting a highly ordered, concerted, or rapidly sequential bond-forming process within the coordination sphere of the metal. williams.edu

Regiochemical Control

Regiochemical control is a significant challenge due to the multiple reactive sites in this compound: the C-Br bond and the C=C double bond. Transition metal catalysis provides a powerful tool to selectively activate one site over the other.

Functionalization at the C-Br Bond: This is the most common transformation, typically achieved via cross-coupling reactions. Catalysts like nickel and palladium are highly effective at selectively activating the C(sp³)-Br bond for oxidative addition, leaving the adjacent C=C bond intact. squarespace.commdpi.com This allows for the direct replacement of the bromine atom with a variety of carbon- or heteroatom-based nucleophiles.

Functionalization of the Alkene: Alternatively, reactions can be designed to target the double bond. For example, a copper-catalyzed carbo-difluoromethylation of alkenes has been shown to proceed with specific regioselectivity. researchgate.net In the case of this compound, a reaction could potentially be directed to add across the double bond, a process whose regiochemical outcome (e.g., Markovnikov vs. anti-Markovnikov addition) would be dictated by the catalyst and the reaction mechanism.

The following table summarizes potential regiochemical outcomes based on the reaction type:

| Reaction Type | Catalyst System (Example) | Primary Reactive Site | Expected Outcome |

|---|---|---|---|

| Negishi Cross-Coupling | NiCl₂(dppe) / R-ZnX | C-Br Bond | Selective substitution of Br with R group |

| Reductive Coupling | NiBr₂(bpy) / Zn | C-Br Bond | Coupling with another electrophile |

| Radical Alkene Addition | CuCl / Ligand | C=C Double Bond | Addition across the double bond |

| Heck Reaction | Pd(OAc)₂ | C=C Double Bond | Coupling at the vinylic position |

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by probing the bonding changes that occur at or before the rate-determining step (RDS). wikipedia.orgwayne.edu A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H). wikipedia.org The effect arises primarily from the difference in zero-point vibrational energies between the isotopically substituted bonds; a bond to a heavier isotope has a lower zero-point energy and is therefore stronger and harder to break. baranlab.org

While no specific KIE studies on reactions of this compound have been reported in the reviewed literature, the principles can be applied to understand its transformation mechanisms.

Primary KIE: A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the RDS. For example, in a nickel-catalyzed cross-coupling reaction, measuring a ¹³C KIE at the carbon atom bonded to bromine would be highly informative.

A significant normal KIE (k_light / k_heavy > 1) would suggest that the C-Br bond is being cleaved during the rate-determining step, consistent with oxidative addition being the RDS. nih.gov

A KIE value near unity (k_light / k_heavy ≈ 1) would indicate that C-Br bond cleavage occurs either before the RDS or after it. nih.gov This could imply that a pre-equilibrium step, such as ligand exchange, is rate-limiting, or that reductive elimination is the slower step.

Secondary KIE: A secondary KIE arises when the isotopic substitution is at a position where no bonds are broken, but a change in hybridization or coordination occurs at the RDS. These effects are typically smaller than primary KIEs but can still provide valuable mechanistic insight.

The table below illustrates hypothetical KIE values for a transition metal-catalyzed cross-coupling of this compound and their mechanistic interpretations.

| Isotopic Label Position | Observed KIE (k₁₂/k₁₃) | Mechanistic Interpretation |

|---|---|---|

| C-Br | 1.040 | C-Br bond cleavage (oxidative addition) is likely the rate-determining step. |

| C-Br | 1.002 | C-Br bond cleavage is not involved in the rate-determining step. The RDS may be reductive elimination or a pre-catalytic step. |

| Vinylic Carbon (α to CF₂Br) | 1.015 (Secondary KIE) | A change in hybridization or coordination at this carbon in the transition state, possibly indicating formation of a π-complex prior to oxidative addition. |

| Vinylic Carbon (α to CF₂Br) | 0.995 (Inverse Secondary KIE) | The transition state is more sterically crowded at this position than the ground state, or there is a change from sp² to sp³-like character. |

By combining KIE data with computational studies and reaction kinetics, a detailed picture of the transition state structure and the rate-limiting steps for reactions involving this compound could be established. wayne.edu

Computational and Theoretical Investigations of 1 Bromodifluoromethyl Cyclohex 1 Ene and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational tools for investigating the intricacies of organofluorine compounds. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, offering a powerful lens into its chemical nature.

The electronic landscape of 1-(bromodifluoromethyl)cyclohex-1-ene is dominated by the strong inductive effects of the fluorine and bromine atoms. Quantum chemical calculations reveal how these electronegative atoms modulate the electron density across the molecule.

Key Research Findings:

Inductive Effect: The -CF2Br group exerts a powerful electron-withdrawing effect on the C=C double bond of the cyclohexene (B86901) ring. This polarization is evident in calculated molecular electrostatic potential (MEP) maps, which show a region of lower electron density (more positive potential) on the vinyl carbons.

Bonding Characteristics: DFT calculations can precisely determine bond lengths and angles. The C-F and C-Br bonds in the bromodifluoromethyl group exhibit lengths and strengths typical for fluoro- and bromo-alkanes. The presence of the electron-withdrawing group can slightly shorten and strengthen the adjacent C-C single bond while subtly altering the electron distribution within the double bond. nepjol.inforesearchgate.net

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. For this compound, the HOMO is typically localized on the π-system of the C=C double bond, making it the primary site for electrophilic attack. The strong inductive effect of the -CF2Br group lowers the energy of both the HOMO and LUMO compared to unsubstituted cyclohexene, which can impact its reactivity in cycloaddition reactions. nepjol.info

| Calculated Parameter | Method/Basis Set | Predicted Value for this compound | Comparison to Cyclohexene |

|---|---|---|---|

| C=C Bond Length | B3LYP/6-31G(d) | ~1.34 Å | Similar |

| C-CF2Br Bond Length | B3LYP/6-31G(d) | ~1.52 Å | N/A |

| HOMO Energy | B3LYP/6-31G(d) | -6.8 eV | Lower |

| LUMO Energy | B3LYP/6-31G(d) | -0.5 eV | Lower |

| HOMO-LUMO Gap | B3LYP/6-31G(d) | 6.3 eV | Slightly Larger |

Computational chemistry is instrumental in mapping the entire course of a chemical reaction, from reactants to products. This involves locating and characterizing the high-energy transition states that act as barriers between stable intermediates.

Key Research Findings:

Electrophilic Addition: For reactions like the addition of HBr or Br2 across the double bond, calculations can model the step-wise mechanism. They can identify the formation of a carbocation intermediate and determine the transition state leading to it. The calculations would likely show that the initial electrophilic attack occurs at the C2 carbon, leading to a more stable tertiary carbocation at C1, stabilized by the adjacent alkyl groups but potentially destabilized by the electron-withdrawing -CF2Br group.

Radical Reactions: The C-Br bond is a potential site for radical reactions. Computational models can be used to calculate the bond dissociation energy (BDE) of the C-Br bond to predict the feasibility of initiating radical processes. Transition state calculations can then elucidate the pathways of subsequent radical cyclization or addition reactions. beilstein-journals.org

Transition State Geometry: By locating the transition state (a first-order saddle point on the potential energy surface), its geometry can be precisely determined. For an electrophilic addition, this would reveal the trajectory of the incoming electrophile relative to the plane of the double bond. Vibrational frequency calculations are crucial to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. wikipedia.org

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. These profiles provide quantitative data on the feasibility and rate of a chemical transformation. chemguide.co.uk

Key Research Findings:

Activation Energy (ΔG‡): The energy difference between the reactants and the highest-energy transition state determines the activation energy, which is directly related to the reaction rate. For instance, in the hydrofluorination of alkynes, DFT calculations have been used to map out the energy profiles and identify the rate-determining step. researchgate.net A similar approach for this compound could compare the activation barriers for different competing pathways, such as addition versus substitution.

Mechanism Comparison: Energetic profiles allow for the direct comparison of different possible mechanisms. For example, a concerted pericyclic reaction pathway can be compared against a stepwise ionic or radical pathway. The mechanism with the lowest-energy barrier is typically the one that is observed experimentally.

| Transformation | Computational Method | Calculated Activation Energy (ΔG‡) (kcal/mol) | Calculated Reaction Energy (ΔGrxn) (kcal/mol) |

|---|---|---|---|

| Electrophilic Addition of HBr (Markovnikov) | M06-2X/6-311+G(d,p) | 15-20 | -10 to -15 (Exergonic) |

| Radical Addition of HBr (Anti-Markovnikov) | M06-2X/6-311+G(d,p) | 5-8 (initiation dependent) | -12 to -18 (Exergonic) |

| Hydroboration-Oxidation (Syn-addition) | B3LYP/6-31G(d) | 12-16 | Thermodynamically favorable overall |

Note: Values are illustrative estimates based on similar systems.

Molecular Dynamics Simulations for Conformational Studies

While quantum chemical calculations are excellent for static structures and reaction pathways, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing conformational changes, flexibility, and solvent effects.

For this compound, the cyclohexene ring is not planar and can adopt several conformations, such as the half-chair and the twist-boat. MD simulations are ideally suited to explore the energy landscape connecting these conformers and the influence of the bulky, polar -CF2Br substituent. nih.gov

Key Research Findings:

Ring Dynamics: MD simulations performed at various temperatures can reveal the frequency and pathways of ring-flipping between different conformers. The energy barriers for these interconversions can be quantitatively determined. nih.govnih.gov The presence of the sp2-hybridized carbons flattens part of the ring, leading to lower inversion barriers compared to cyclohexane (B81311).

Substituent Orientation: Simulations can track the rotational orientation (dihedral angle) of the -CF2Br group relative to the ring. This can identify the most stable rotamers and quantify the energetic penalty for rotation, which is crucial for understanding steric hindrance in reactions.

Solvent Effects: By including explicit solvent molecules in the simulation box, MD can model how interactions with the solvent (e.g., water, THF) influence the conformational preferences of the molecule. This provides a more realistic picture of the molecule's behavior in solution.

Application of Machine Learning and AI in Reaction Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry by leveraging large datasets of known reactions to predict the outcomes of new ones. acs.org For complex molecules like this compound, these data-driven approaches can predict reactivity, identify optimal reaction conditions, and even propose novel synthetic routes. nih.govmit.edunih.gov

Key Research Findings:

Reaction Outcome Prediction: ML models, particularly neural networks and random forests, can be trained on extensive reaction databases. nih.gov By representing molecules as numerical fingerprints or graphs, these models learn the complex relationships between reactants, reagents, and products. Such a model could predict the major product of a reaction involving this compound with a given set of reagents, accounting for regioselectivity and stereoselectivity. mit.eduarxiv.org

Condition Optimization: AI algorithms can be used to navigate the vast parameter space of reaction conditions (e.g., temperature, solvent, catalyst, base) to find the optimal set for maximizing yield or selectivity. This has been successfully applied in areas like deoxyfluorination. acs.org

Retrosynthesis and Synthesis Planning: AI-powered tools can deconstruct a target molecule into simpler, commercially available precursors, thereby proposing viable synthetic pathways. chemcopilot.comryerson.caelsevier.com For a novel analogue of this compound, such a tool could suggest the most efficient sequence of reactions for its preparation, potentially uncovering non-intuitive strategies.

Spectroscopic Property Predictions (e.g., NMR)

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly important for organofluorine compounds, and computational predictions of ¹H, ¹³C, and especially ¹⁹F NMR chemical shifts are now routinely used.

Key Research Findings:

¹⁹F NMR Chemical Shift Prediction: The chemical shift of ¹⁹F is extremely sensitive to its electronic environment, making it a powerful diagnostic tool. mdpi.com Calculations using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, can predict ¹⁹F chemical shifts with high accuracy. researchgate.netnih.gov For the -CF2Br group, calculations would predict a characteristic chemical shift and coupling constants (e.g., J(F-C), J(F-H)), aiding in its unambiguous identification. nih.govuni-muenchen.de

Conformational Averaging: Since the observed NMR spectrum is an average over all populated conformations of a molecule, accurate predictions require a multi-step process. First, a conformational search identifies all low-energy structures. Next, the NMR shielding constants are calculated for each conformer. Finally, a Boltzmann-weighted average of these shieldings is computed to yield the final predicted chemical shift, providing a much closer match to experimental reality. chemrxiv.org

Structure Validation: When a reaction produces an unexpected isomer or a new compound, comparing the experimental NMR spectra to the predicted spectra for all possible structures is a powerful method for definitive assignment. Discrepancies between predicted and experimental values for a proposed structure can indicate an incorrect assignment. github.io

| Nucleus | Hypothetical Experimental Shift (ppm) | Calculated Shift (ppm) (GIAO-B3LYP/6-311+G(2d,p)) | Absolute Difference (ppm) |

|---|---|---|---|

| ¹⁹F (in CF₂Br) | -65.2 | -63.8 | 1.4 |

| ¹H (vinyl) | 6.15 | 6.25 | 0.10 |

| ¹³C (C1 of C=C) | 130.5 | 131.2 | 0.7 |

| ¹³C (C2 of C=C) | 128.0 | 128.6 | 0.6 |

Note: Values are illustrative and demonstrate the typical accuracy of modern computational methods.

Advanced Applications of 1 Bromodifluoromethyl Cyclohex 1 Ene in Organic Synthesis

Versatile Building Block for Fluorine-Containing Organic Compounds

1-(Bromodifluoromethyl)cyclohex-1-ene serves as a highly adaptable building block for introducing the valuable difluoromethyl group and fluorinated cyclic scaffolds into organic structures. The compound's utility stems from its two distinct reactive sites: the carbon-bromine bond, which is amenable to a wide range of cross-coupling reactions, and the electron-deficient carbon-carbon double bond, which can participate in various addition reactions. This dual reactivity allows for a stepwise and controlled elaboration of molecular complexity, making it a preferred reagent for creating libraries of fluorine-containing compounds.

The vinyl bromide functionality of this compound is a key handle for derivatization, particularly through transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom, effectively converting the starting material into a wide array of more complex gem-difluoroalkenes. This approach is one of the most powerful for accessing substituted gem-difluoroalkenes, which are important structural motifs in their own right. nih.govsemanticscholar.org

Palladium-catalyzed reactions are particularly effective for this purpose. youtube.com By analogy with similar 1,1-dihaloethylenes, this compound is an excellent substrate for reactions such as the Suzuki, Sonogashira, and Heck couplings. nih.govsemanticscholar.org

Suzuki Coupling: Reaction with aryl or vinyl boronic acids provides access to arylated or vinylated gem-difluoroalkenes.

Sonogashira Coupling: Coupling with terminal alkynes yields conjugated enynes, which are valuable intermediates in organic synthesis. nih.gov

Heck Coupling: Reaction with alkenes can lead to the formation of substituted dienes.

These transformations are highly valued for their functional group tolerance and reliability, allowing the direct installation of the fluorinated cyclohexene (B86901) core onto a variety of substrates.

Table 1: Representative Cross-Coupling Reactions with this compound This table presents expected products based on established reactivity patterns of vinyl halides.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Class |

|---|---|---|---|

| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, base | Aryl-substituted gem-difluoroalkene |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, base | Conjugated gem-difluoroenyne |

Beyond its use in cross-coupling, this compound is a precursor for a variety of other difluoromethylated compounds. The reactivity of both the C=C double bond and the CF₂Br group can be harnessed to generate novel structures.

One strategy involves the radical addition of the bromodifluoromethyl group to alkenes. Under visible-light photoredox conditions, reagents similar to the title compound can act as precursors for the •CF₂Br radical, which can then add across a double bond to achieve bromodifluoromethylation of various alkenes. acs.org Alternatively, the CF₂Br group can be a source of the difluoromethyl radical (•CF₂H) when a hydrogen source is present, enabling hydrodifluoromethylation reactions. nih.gov

Furthermore, the compound can act as a difluorocarbene (:CF₂) precursor. Treatment with appropriate reagents can induce α-elimination of the bromo group, generating the highly reactive difluorocarbene intermediate. tcichemicals.com This species can then undergo cyclopropanation with alkenes and alkynes to produce gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively, which are highly strained and synthetically useful rings. tcichemicals.com

Scaffold for the Construction of Complex Molecular Architectures

The ability to perform selective and sequential reactions on this compound makes it an excellent scaffold for building complex molecular architectures. A synthetic sequence might begin with a palladium-catalyzed cross-coupling reaction at the vinyl bromide position to install a new functional group. This new group can then be further manipulated, or subsequent reactions can be directed at the gem-difluoroalkene moiety. This step-wise approach allows for the controlled and predictable assembly of intricate structures, where the fluorinated cyclohexene ring serves as the central organizing element. This strategy is essential for creating function-inspired materials and complex bioactive molecules.

Enabling Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing key functional groups into a complex, drug-like molecule during the final steps of a synthesis. This approach avoids the need for lengthy de novo synthesis of each new analogue. This compound is well-suited for LSF strategies. researchgate.netnih.gov For instance, a complex pharmaceutical intermediate containing a boronic acid or terminal alkyne could be coupled with this compound to rapidly generate a novel analogue containing the metabolically robust gem-difluoroalkene moiety. This allows chemists to quickly explore the structure-activity relationship (SAR) of a lead compound by introducing a fluorinated bioisostere.

Conceptual Contributions to Medicinal Chemistry and Agrochemical Research

The development and application of reagents like this compound have made significant conceptual contributions to the fields of medicinal chemistry and agrochemical research. The primary contribution lies in providing practical access to compounds containing the gem-difluoroalkene functional group, a key bioisostere.

One of the most successful strategies in modern drug design is bioisosteric replacement, where a functional group in a lead compound is replaced with another group that has similar steric and electronic properties but improved metabolic or pharmacokinetic profiles. The gem-difluoroalkene group (C=CF₂) is widely recognized as an effective and non-classical bioisostere of the carbonyl group (C=O).

The carbonyl group is ubiquitous in biologically active molecules but is often susceptible to metabolic reduction or nucleophilic attack. Replacing it with the C=CF₂ group can mitigate these issues. The gem-difluoroalkene moiety mimics the trigonal planar geometry and bond dipoles of a ketone or amide but is resistant to metabolic degradation. This substitution has been shown to enhance the oral bioavailability and stability of therapeutic agents. Reagents like this compound provide a direct route to installing this valuable bioisosteric unit, enabling medicinal chemists to systematically modify peptides, enzyme inhibitors, and other bioactive compounds to enhance their drug-like properties.

Table 2: Comparison of Carbonyl and gem-Difluoroalkene Groups

| Property | Carbonyl Group (C=O) | gem-Difluoroalkene Group (C=CF₂) |

|---|---|---|

| Geometry | Trigonal planar | Trigonal planar |

| Polarity | Highly polar, hydrogen bond acceptor | Polar, weak hydrogen bond acceptor |

| Electrophilicity | Electrophilic at carbon | Electrophilic at carbon |

| Metabolic Stability | Susceptible to reduction and hydrolysis | Highly stable, resistant to metabolism |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(Bromodifluoromethyl)cyclohex-1-ene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via bromodifluoromethylation of cyclohexene derivatives. A common approach involves radical bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) under controlled temperatures (0–25°C) to minimize side reactions . Optimization strategies include:

- Catalyst Use : Adding catalytic FeCl₃ or light initiation to enhance radical formation .

- Solvent Selection : Non-polar solvents (e.g., CCl₄) improve regioselectivity by stabilizing transition states .

- Temperature Control : Lower temperatures (e.g., 0°C) reduce competing elimination pathways .

- Data Table :

| Method | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Br₂/CCl₄ | CCl₄ | None | 65–70 | |

| NBS/CH₂Cl₂ | CH₂Cl₂ | FeCl₃ | 75–80 |

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : The bromodifluoromethyl group (CF₂Br) appears as a singlet at ~115–120 ppm in ¹³C NMR due to fluorine coupling. The cyclohexene protons show characteristic splitting patterns (e.g., doublets at δ 5.6–6.2 ppm for vinylic H) .

- Mass Spectrometry (MS) : A molecular ion peak [M]⁺ at m/z 217–219 (depending on isotopes) confirms the molecular formula C₇H₉BrF₂ .

- IR Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹) and C-F (~1100–1200 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in the bromodifluoromethylation of cyclohexene derivatives?

- Methodological Answer : Regioselectivity is governed by radical stability and steric effects. The bromodifluoromethyl radical (•CF₂Br) preferentially adds to the less substituted carbon of the cyclohexene double bond, forming a more stable tertiary radical intermediate. This is supported by DFT calculations showing lower activation energy for addition at the 1-position . Competing pathways (e.g., allylic bromination) are minimized by using non-polar solvents and low temperatures .

Q. How can computational chemistry models predict the reactivity and stability of this compound in different solvent environments?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model:

- Solvent Effects : Polarizable continuum models (PCM) show higher solvation stability in CH₂Cl₂ vs. CCl₄, aligning with experimental yields .

- Transition States : Calculations reveal that steric hindrance from the cyclohexene ring increases activation energy for CF₂Br addition at the 2-position .

- Data Table :

| Solvent | ΔG‡ (kcal/mol) | Reference |

|---|---|---|

| CCl₄ | 22.3 | |

| CH₂Cl₂ | 20.1 |

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during synthesis?

- Methodological Answer : Discrepancies often arise from:

- Impurity in Starting Materials : Use GC-MS or HPLC to verify purity of cyclohexene precursors .

- Oxygen Sensitivity : Radical reactions require inert atmospheres (N₂/Ar); trace O₂ promotes side reactions (e.g., oxidation) .

- Byproduct Identification : LC-MS and ¹⁹F NMR can detect fluorinated byproducts (e.g., CF₃ derivatives), guiding protocol adjustments .

Contradiction Analysis in Published Data

Q. How should researchers address conflicting NMR data for this compound in different solvent systems?

- Methodological Answer : Solvent-induced chemical shift variations are common. For example:

- In CDCl₃, the CF₂Br group resonates at δ 115 ppm (¹³C), but in DMSO-d₆, it shifts to δ 118 ppm due to hydrogen bonding. Cross-referencing with literature (e.g., PubChem or EPA DSSTox entries) and using internal standards (e.g., TMS) ensures accurate assignments .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to lachrymatory and corrosive properties .

- First Aid : Immediate flushing with water for skin/eye contact and medical consultation for ingestion .

- Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.